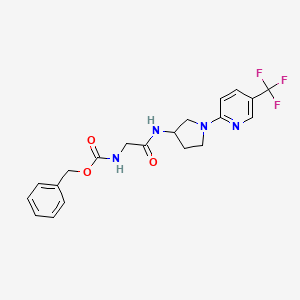
Benzyl (2-oxo-2-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)amino)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Benzyl (2-oxo-2-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)amino)ethyl)carbamate is a useful research compound. Its molecular formula is C20H21F3N4O3 and its molecular weight is 422.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Benzyl (2-oxo-2-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)amino)ethyl)carbamate is a complex organic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
This compound features a benzyl group, a pyrrolidine moiety, and a trifluoromethyl-substituted pyridine, which contribute to its unique biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The carbamate moiety is known to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and have implications in neurodegenerative diseases .
- Antiviral Activity : Research indicates that similar compounds exhibit antiviral properties by inhibiting viral proteases, which are essential for viral replication .
- Antimicrobial Properties : Some studies suggest that derivatives of carbamates can exhibit antimicrobial activity against various pathogens, including bacteria and fungi .
Biological Activity Summary
The following table summarizes the biological activities reported for related compounds and their IC50 values:
| Compound | Target Enzyme | IC50 (µM) | Activity Type |
|---|---|---|---|
| Benzyl Carbamate | AChE | 32.01 | Inhibitory |
| Trifluoromethyl Pyridine Derivative | BChE | 7.02 | Inhibitory |
| Pyrrolidine-based Compound | Viral Protease | 0.39 | Antiviral |
| Benzyl (S)-pyrrolidin-3-ylcarbamate | Various Bacteria | 10 | Antimicrobial |
Case Studies
- Inhibition of Acetylcholinesterase : A study demonstrated that benzyl carbamates could significantly inhibit AChE, suggesting their potential use in treating Alzheimer's disease by enhancing cholinergic transmission .
- Antiviral Properties : Another study focused on pyrrolidine derivatives, including those similar to the target compound, showed promising results in inhibiting Clostridioides difficile infections, indicating potential applications in treating bacterial infections .
- Antimicrobial Activity : Research on related benzyl carbamates showed varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as therapeutic agents against resistant bacterial strains .
Eigenschaften
IUPAC Name |
benzyl N-[2-oxo-2-[[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]amino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O3/c21-20(22,23)15-6-7-17(24-10-15)27-9-8-16(12-27)26-18(28)11-25-19(29)30-13-14-4-2-1-3-5-14/h1-7,10,16H,8-9,11-13H2,(H,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLIVPYKNOVVDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CNC(=O)OCC2=CC=CC=C2)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














